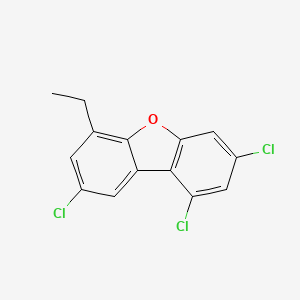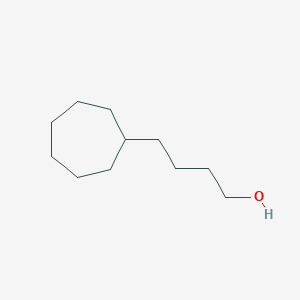
4-Cycloheptylbutan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cycloheptylbutan-1-OL is an organic compound with the molecular formula C11H22O It is a type of alcohol characterized by a cycloheptyl group attached to a butan-1-ol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cycloheptylbutan-1-OL typically involves the reaction of cycloheptanone with butylmagnesium bromide, followed by reduction. The reaction conditions often include:
Grignard Reaction: Cycloheptanone reacts with butylmagnesium bromide in an anhydrous ether solvent to form the corresponding alcohol.
Reduction: The intermediate product is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Cycloheptylbutan-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Anhydrous ether, tetrahydrofuran (THF)
Major Products
Oxidation: Cycloheptanone, cycloheptanoic acid
Reduction: Various alcohols and hydrocarbons depending on the reducing conditions
Scientific Research Applications
4-Cycloheptylbutan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cycloheptylbutan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexyl-1-butanol: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Cyclohexanebutanol: Another similar compound with a cyclohexane ring.
Uniqueness
4-Cycloheptylbutan-1-OL is unique due to its cycloheptyl group, which imparts different steric and electronic properties compared to its cyclohexyl analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems.
Properties
CAS No. |
92675-21-3 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
4-cycloheptylbutan-1-ol |
InChI |
InChI=1S/C11H22O/c12-10-6-5-9-11-7-3-1-2-4-8-11/h11-12H,1-10H2 |
InChI Key |
LBLZRZPERBMFPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5-[(4-methylphenyl)methoxy]-2-propylpyridazin-3(2H)-one](/img/structure/B12904763.png)
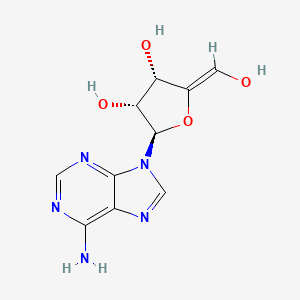
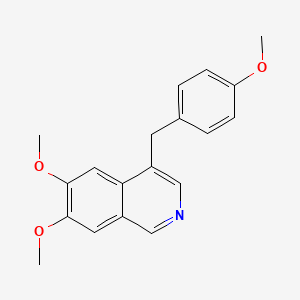
![Dimethyl[5-pentyl-4-(propan-2-yl)furan-2-yl]phenylsilane](/img/structure/B12904769.png)

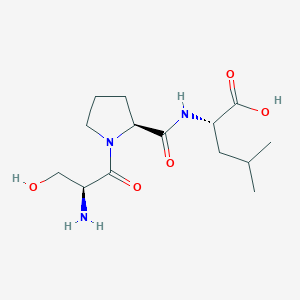

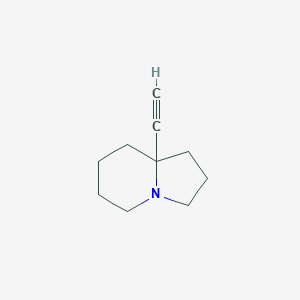


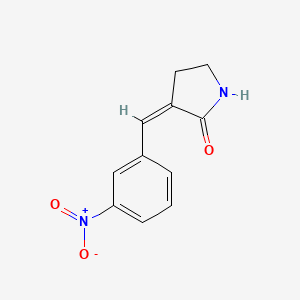
![3-Methyl-7-(methylsulfanyl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12904813.png)
